molecular formula C12H12N2O B11898324 4-Benzyloxy-6-methylpyrimidine

4-Benzyloxy-6-methylpyrimidine

Cat. No.: B11898324
M. Wt: 200.24 g/mol
InChI Key: DHHMTGQKHXHVQW-UHFFFAOYSA-N
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Description

4-Benzyloxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a benzyloxy group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyloxy-6-methylpyrimidine can be achieved through several methods. One common approach involves the catalytic reduction of this compound 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol via 4-hydroxy-6-methylpyrimidine 1-oxide. The use of Raney nickel as a catalyst in this case affords this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of catalytic reduction and other synthetic routes involving common reagents and catalysts such as palladium-carbon and Raney nickel are likely to be employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium-carbon: Used in catalytic reduction reactions.

    Raney nickel: Another catalyst for reduction reactions.

    K2S2O8: Used in oxidative annulation reactions.

    TEMPO: Employed in substitution reactions.

Major Products Formed

    6-Methyl-4-pyrimidinol: Formed via catalytic reduction.

    4-Hydroxy-6-methylpyrimidine 1-oxide: Intermediate in reduction reactions.

Scientific Research Applications

4-Benzyloxy-6-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyloxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyrimidine

InChI

InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

DHHMTGQKHXHVQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)OCC2=CC=CC=C2

Origin of Product

United States

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